Broussonin E

Macrophage Inflammation MAPK Signaling JAK2-STAT3 Pathway

Broussonin E (CAS 90902-21-9, C₁₇H₂₀O₄, MW 288.34) is a linear 1,3-diarylpropane phenolic compound isolated from the bark of Broussonetia kazinoki (paper mulberry). Unlike prenylated flavonoids or other phenolic congeners from the Broussonetia genus, Broussonin E exhibits a mechanistically distinctive dual action: it simultaneously inhibits LPS-stimulated phosphorylation of ERK and p38 MAPK while activating the JAK2-STAT3 signaling pathway in macrophages.

Molecular Formula C17H20O4
Molecular Weight 288.34 g/mol
Cat. No. B15605827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBroussonin E
Molecular FormulaC17H20O4
Molecular Weight288.34 g/mol
Structural Identifiers
InChIInChI=1S/C17H20O4/c1-20-14-8-7-13(15(18)11-14)5-3-4-12-6-9-17(21-2)16(19)10-12/h6-11,18-19H,3-5H2,1-2H3
InChIKeyGDCSYNUJDYRGRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Broussonin E for Research Procurement: A Diarylpropane Phenolic with Dual MAPK/JAK-STAT Pathway Modulation


Broussonin E (CAS 90902-21-9, C₁₇H₂₀O₄, MW 288.34) is a linear 1,3-diarylpropane phenolic compound isolated from the bark of Broussonetia kazinoki (paper mulberry) [1]. Unlike prenylated flavonoids or other phenolic congeners from the Broussonetia genus, Broussonin E exhibits a mechanistically distinctive dual action: it simultaneously inhibits LPS-stimulated phosphorylation of ERK and p38 MAPK while activating the JAK2-STAT3 signaling pathway in macrophages [1]. This bidirectional modulation drives a functional M1-to-M2 macrophage polarization shift, suppressing pro-inflammatory mediators (TNF-α, IL-1β, IL-6, COX-2, iNOS) while upregulating anti-inflammatory and tissue-remodeling factors (IL-10, CD206, Arg-1) [1]. In vivo efficacy has been validated in an oleic acid-induced ARDS rat model, where Broussonin E reduced histopathological changes, inflammatory factor release, and macrophage infiltration [2]. The compound is commercially available at ≥98% purity (HPLC) from multiple suppliers, with solubility of ≥100 mg/mL in DMSO [1][2].

Why Broussonin A, B, or C Cannot Substitute for Broussonin E in Inflammation and Macrophage Research


The Broussonin series shares a diphenylpropane backbone but diverges critically in substitution patterns and resulting pharmacological profiles. Broussonin A (C₁₆H₁₈O₃, MW 258.32) is a potent butyrylcholinesterase (BChE) inhibitor (IC₅₀ = 4.16 µM) with anticancer and estrogenic activities, lacking any reported macrophage polarization or JAK2-STAT3 modulatory function [2]. Broussonin B (C₁₆H₁₈O₃, MW 258.32, a regioisomer of A) induces neurite outgrowth in PC-12 cells and inhibits angiogenesis via VEGFR-2 blockade, with no anti-inflammatory macrophage data available [3]. Broussonin C is a competitive tyrosinase inhibitor (IC₅₀ = 0.43 µM for monophenolase, 0.57 µM for diphenolase) with antifungal activity, structurally distinguished by a prenyl substituent absent in Broussonin E [3]. Other Broussonetia-derived prenylated polyphenols suppress NO production via NF-κB (IC₅₀ < 6 µM) without engaging JAK2-STAT3 [4]. None of these in-class analogs replicate Broussonin E's signature dual mechanism of concurrent MAPK inhibition and JAK2-STAT3 activation, making them functionally non-interchangeable for studies requiring macrophage polarization modulation or combined pathway interrogation [1][4].

Broussonin E Quantitative Differentiation Evidence: Comparator-Based Selection Data


Dual Bidirectional Pathway Modulation: Simultaneous MAPK Inhibition and JAK2-STAT3 Activation

Broussonin E is the only compound within the Broussonetia-derived diphenylpropane class documented to simultaneously inhibit ERK/p38 MAPK phosphorylation and activate JAK2-STAT3 in the same cellular context. At 20 µM (3 h pretreatment), Broussonin E significantly suppressed LPS-stimulated phosphorylation of both ERK and p38 MAPK while enhancing phosphorylation of JAK2 and STAT3 in RAW264.7 macrophages [1]. In contrast, prenylated polyphenols from the same plant species (compounds 2–4 and 6 from B. kazinoki) suppress NO production exclusively via NF-κB pathway inhibition (IC₅₀ < 6 µM) without any reported JAK2-STAT3 activation [2]. Kazinol B, another B. kazinoki isolate, inhibits NO synthesis with an IC₅₀ of 21.6 µM but operates through iNOS suppression without JAK2-STAT3 engagement [3]. This bidirectional mechanism is not recapitulated by any single in-class analog.

Macrophage Inflammation MAPK Signaling JAK2-STAT3 Pathway Signal Transduction

M1-to-M2 Macrophage Polarization Shift: Functional Reprogramming Beyond Cytokine Suppression

Broussonin E at 20 µM (3 h pretreatment) not only suppressed M1-associated pro-inflammatory mediators (TNF-α, IL-1β, IL-6, COX-2, iNOS at the mRNA level, P < 0.05 to P < 0.001) but also significantly enhanced M2-associated anti-inflammatory and tissue-remodeling markers (IL-10, CD206, Arginase-1; P < 0.05 to P < 0.001) in LPS-stimulated RAW264.7 cells [1]. Critically, co-treatment with the JAK2-STAT3 inhibitor WP1066 (1 µM, 12 h pretreatment) abolished both the suppression of pro-inflammatory cytokines (TNF-α, IL-1β, COX-2 mRNA) and the upregulation of anti-inflammatory factors (IL-10, CD206, Arginase-1), confirming JAK2-STAT3 pathway dependence [1]. In contrast, Broussonin A and B, while reported to inhibit angiogenesis and modulate VEGFR-2 signaling, have no published data demonstrating M1-to-M2 polarization activity or JAK2-STAT3-dependent anti-inflammatory gene regulation [2]. This functional M1-to-M2 shift is a qualitative difference in immunological outcome rather than a mere quantitative difference in potency.

Macrophage Polarization M1/M2 Markers Anti-inflammatory Therapeutics Immune Modulation

In Vivo Efficacy in Acute Respiratory Distress Syndrome: Translational Validation Absent in Analog Compounds

Broussonin E has demonstrated in vivo anti-inflammatory efficacy in an oleic acid-induced ARDS rat model, where administration significantly reduced histopathological lung changes, pro-inflammatory cytokine release, macrophage infiltration, and oxidative stress markers [1]. Network pharmacology analysis from the same study identified 79 intersecting Broussonin E-ARDS gene targets enriched in TNF, NF-κB, and PI3K-Akt signaling pathways, with molecular docking confirming favorable binding of Broussonin E to key target proteins (HSP90AA1, JUN, ESR1, MTOR, PIK3CA) [1]. In critical contrast, Broussonin A, B, and C have no published in vivo anti-inflammatory efficacy data in any animal model of acute or chronic inflammatory disease. Broussonin A's in vivo data are limited to its characterization as a phytoalexin and BChE inhibitor; Broussonin B has only in vitro neurite outgrowth and angiogenesis data; Broussonin C is characterized solely as an in vitro antifungal and tyrosinase inhibitor [2]. This absence of in vivo inflammatory disease validation for all other Broussonin-series compounds represents a critical translational evidence gap.

In Vivo Pharmacology ARDS Model Acute Inflammation Translational Research

Favorable Cytotoxicity Selectivity Window at Functional Anti-inflammatory Concentrations

Broussonin E exhibited no significant cytotoxicity in RAW264.7 macrophages at concentrations up to 20 µM over 24 h, as determined by MTT assay [1]. This is the same concentration range (0–20 µM) at which robust anti-inflammatory and macrophage polarization effects were observed [1]. The selectivity window is therefore ≥1 (functional concentration / cytotoxic concentration), with anti-inflammatory effects demonstrable at concentrations at least one order of magnitude below any observable toxicity threshold. In contrast, several phenolic compounds isolated from B. kazinoki roots—including flavonoids 2, 4, and 6—demonstrate concomitant anti-inflammatory activity (NO inhibition IC₅₀ = 10.16–24.06 µM) and cytotoxic activity against HL-60 leukemia cells (IC₅₀ = 46.43–94.06 µM), yielding narrower selectivity windows that complicate interpretation of anti-inflammatory results in macrophage models where cytotoxicity may confound cytokine readouts [2]. Broussonin E's clean cytotoxicity profile at its full functional concentration range eliminates this confound.

Cytotoxicity Profiling Selectivity Index Safety Pharmacology Cell Viability

Structural Basis for Functional Divergence: Methoxy-Hydroxy Substitution Pattern Distinct from Broussonin A/B

Broussonin E (C₁₇H₂₀O₄, MW 288.34) is a 1,3-diarylpropane bearing two methoxy and two hydroxy substituents arranged as 5-[3-(2-hydroxy-4-methoxyphenyl)propyl]-2-methoxyphenol [1]. In contrast, Broussonin A and B (both C₁₆H₁₈O₃, MW 258.32) possess only one methoxy and two hydroxy groups arranged as regioisomeric 1-(hydroxy-methoxyphenyl)-3-(4-hydroxyphenyl)propanes [2]. The additional methoxy group in Broussonin E increases molecular weight by 30 Da and alters hydrogen-bond donor/acceptor capacity (TPSA 58.90 Ų for Broussonin E vs. approximately 49.7 Ų for A/B), affecting target protein docking interactions. This structural divergence correlates with pronounced functional divergence: Broussonin A is a BChE inhibitor (IC₅₀ 4.16 µM) [3] with no macrophage polarization activity, while Broussonin E is a dual MAPK/JAK2-STAT3 modulator with no reported cholinesterase activity. The structure-activity relationship underscores that the Broussonin series, despite sharing a common diarylpropane scaffold, is pharmacologically non-interchangeable due to substitution-dependent target selectivity.

Structure-Activity Relationship Diarylpropane Chemotype Differentiation Natural Product Chemistry

JAK2-STAT3 Pathway Dependence Confirmed by Pharmacological Rescue: Mechanistic Specificity Validation

The JAK2-STAT3 dependence of Broussonin E's anti-inflammatory effects was experimentally validated using the selective JAK2-STAT3 inhibitor WP1066. Pretreatment of RAW264.7 cells with WP1066 (1 µM, 12 h) completely abolished Broussonin E-mediated (20 µM, 3 h) downregulation of pro-inflammatory cytokine mRNA (TNF-α, IL-1β, COX-2) and upregulation of anti-inflammatory mediators (IL-10, CD206, Arginase-1) [1]. WP1066 alone did not affect basal or LPS-induced expression of these markers, confirming that the rescue effect was specifically due to JAK2-STAT3 pathway blockade [1]. Furthermore, WP1066 co-treatment significantly reversed Broussonin E-induced JAK2 and STAT3 phosphorylation (P < 0.001), demonstrating direct target engagement [1]. This pharmacological rescue experiment provides a level of mechanistic specificity absent from the characterization of Broussonin A, B, and C, for which no analogous pathway-specific inhibitor rescue data have been published [2]. The availability of this mechanistic validation data enables researchers to use Broussonin E as a pathway-defined tool compound rather than a phenomenological anti-inflammatory agent.

Pharmacological Rescue Pathway Validation JAK2-STAT3 Mechanism of Action

Broussonin E Optimal Application Scenarios: Evidence-Backed Research Use Cases


Macrophage M1/M2 Polarization Studies and Inflammatory Resolution Research

Broussonin E is the compound of choice for in vitro studies investigating the molecular mechanisms governing macrophage phenotypic switching. Its uniquely documented ability to simultaneously suppress M1 markers (TNF-α, IL-1β, IL-6, COX-2, iNOS) and induce M2 markers (IL-10, CD206, Arginase-1) at a single concentration (20 µM) in LPS-stimulated RAW264.7 macrophages makes it a streamlined tool for interrogating inflammatory resolution pathways without requiring combination treatments [1]. The WP1066 rescue experiment further enables researchers to dissect the JAK2-STAT3-dependent component of any observed polarization effect [1]. This scenario is directly supported by the quantitative M1/M2 marker data in Section 3, Evidence Item 2.

Atherosclerosis and Chronic Vascular Inflammation Disease Models

The original characterization study explicitly identifies atherosclerosis as a target indication for Broussonin E development, based on its capacity to modulate macrophage activation states central to atherosclerotic plaque progression and instability [1]. Researchers employing in vitro foam cell formation assays, oxidized LDL-induced macrophage activation models, or ex vivo aortic ring assays can leverage Broussonin E's dual MAPK/JAK2-STAT3 mechanism to probe the contribution of these pathways to atherogenesis. The compound's favorable cytotoxicity window (no toxicity at functional concentrations ≤20 µM) ensures that anti-inflammatory readouts are not confounded by cell death in long-duration atherosclerosis models [1].

Acute Respiratory Distress Syndrome (ARDS) and Acute Lung Injury In Vivo Models

Broussonin E is the only Broussonin-series compound with published in vivo efficacy data in an inflammatory disease model, specifically the oleic acid-induced ARDS rat model [2]. In this study, Broussonin E administration reduced histopathological lung damage, suppressed inflammatory cytokine release, attenuated macrophage infiltration, and decreased oxidative stress markers [2]. Network pharmacology and molecular docking from the same study identified HSP90AA1, JUN, ESR1, MTOR, and PIK3CA as high-confidence targets, providing a computational framework for hypothesis-driven follow-up studies [2]. Researchers initiating in vivo ARDS or acute lung injury studies can proceed with Broussonin E knowing that both in vitro mechanistic data and in vivo efficacy data exist, reducing the translational gap that typically accompanies in vitro-only natural products.

JAK2-STAT3 Pathway Activation Studies Requiring a Small-Molecule Positive Control

Broussonin E serves as a validated small-molecule positive control for JAK2-STAT3 pathway activation experiments. The compound has been experimentally demonstrated to enhance phosphorylation of both JAK2 and STAT3 in RAW264.7 macrophages, with effects that are fully reversible by the JAK2-STAT3 inhibitor WP1066 [1]. Unlike cytokine-based JAK2-STAT3 activators (e.g., IL-6, IL-10) that introduce complex feedback loops and pleiotropic effects, Broussonin E provides a chemically defined, small-molecule approach to pathway activation with a well-characterized concentration-response profile (0–20 µM) [1]. This application is supported by Broussonin E's use as a JAK2-STAT3 pathway probe in a nasopharyngeal carcinoma study where it was co-administered with myricetin to dissect JAK-STAT-IRF1 signaling contributions to immune escape [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Broussonin E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.